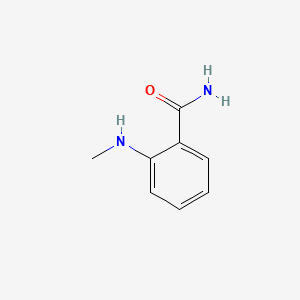

2-(Methylamino)benzamide

説明

Overview of Benzamide (B126) Chemistry in Medicinal and Organic Synthesis

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. This structural motif is a cornerstone in both medicinal chemistry and organic synthesis due to its wide-ranging applications. researchgate.net In medicinal chemistry, benzamide derivatives are integral to the development of pharmaceuticals, with applications including antiarrhythmic, anticonvulsant, anti-inflammatory, analgesic, antidepressant, and antitumor agents. researchgate.net The amide bond, a key feature of benzamides, is ubiquitous in biological processes, making these compounds valuable intermediates for synthesizing biologically active molecules. researchgate.netmdpi.com

In organic synthesis, benzamides serve as versatile building blocks. researchgate.netsigmaaldrich.com The formation of the amide bond is a fundamental transformation, and various methods have been developed to achieve this, including the reaction of an amine with an activated benzoic acid derivative or palladium-catalyzed coupling reactions. mdpi.comorganic-chemistry.org The stability and reactivity of the benzamide core allow for the introduction of diverse substituents, enabling detailed structure-activity relationship (SAR) studies. mdpi.com

Significance of the 2-(Methylamino)benzamide Scaffold in Contemporary Research

The this compound scaffold, a specific arrangement of atoms within the broader benzamide class, holds particular importance in modern research. This scaffold provides a foundational structure that can be modified to create a library of compounds with diverse biological activities. Its significance is highlighted in the development of targeted therapies and novel chemical probes.

For instance, the benzamide scaffold is a key component in the design of ligands for various biological targets, including enzymes and receptors. mdpi.com Researchers have utilized this scaffold to develop potent and selective inhibitors of enzymes like soluble epoxide hydrolase (sEH) and modulators of receptors such as the peroxisome proliferator-activated receptor γ (PPARγ). acs.org The ability to readily introduce different functional groups onto the this compound core allows for the fine-tuning of a compound's properties to achieve desired biological effects.

Furthermore, the benzamide framework is being explored in the development of Proteolysis-Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific proteins within a cell. nih.gov The stability and synthetic accessibility of the benzamide scaffold make it an attractive component for constructing these complex molecules. nih.gov

Historical Context of this compound and Analogous Structures in Scientific Literature

The exploration of benzamide derivatives has a rich history in scientific literature. Early research into these compounds laid the groundwork for our current understanding of their chemical and biological properties. For example, studies dating back several decades have investigated the synthesis and neuroleptic activity of various benzamide derivatives, including those with structures analogous to this compound. acs.org

A notable example from 1985 describes the investigation of trans-N-[2-(methylamino)cyclohexyl]benzamides and their binding at the primary morphine receptor, highlighting the early interest in the pharmacological potential of such compounds. acs.org More recent research has continued to build upon this foundation, exploring the synthesis and activity of a wide array of substituted benzamides. For instance, a 2010 study detailed the synthesis of 2-(methylsulfinyl)benzamide, a related structure, through the oxidation of 2-(methylsulfanyl)benzamide. nih.govresearchgate.net The continuous investigation of these and similar structures underscores the enduring importance of the benzamide scaffold in medicinal chemistry.

Scope and Focus of Current Academic Inquiry into this compound

Contemporary academic research on this compound and its analogs is diverse and expanding. A significant area of focus is its application in medicinal chemistry for the development of novel therapeutic agents. Researchers are actively synthesizing and evaluating new benzamide derivatives for their potential as antiparasitic agents, with some chalcone (B49325) derivatives incorporating the N-(4-acetylphenyl)-2-(methylamino)benzamide intermediate showing promising activity against various parasites. researchgate.net

Another key area of investigation is the use of the this compound scaffold in the design of bitopic ligands for G-protein coupled receptors (GPCRs), such as dopamine (B1211576) D3 receptor antagonists. mdpi.com These ligands can interact with both the primary and secondary binding sites of the receptor, potentially leading to improved selectivity and efficacy. mdpi.com

Furthermore, the structural and chemical properties of this compound and its derivatives continue to be a subject of study. This includes investigations into their crystal structures, which provide valuable insights into their molecular conformations and intermolecular interactions. researchgate.net The development of new synthetic methodologies for preparing benzamides also remains an active area of research, aiming to improve efficiency and expand the range of accessible structures. organic-chemistry.org

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₀N₂O | PubChem nih.gov |

| Molecular Weight | 150.18 g/mol | PubChem nih.gov |

| CAS Number | 7505-81-9 | PubChem nih.gov |

| IUPAC Name | This compound | PubChem nih.gov |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-10-7-5-3-2-4-6(7)8(9)11/h2-5,10H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDNXQLRLSPQOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226018 | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7505-81-9 | |

| Record name | 2-(Methylamino)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7505-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007505819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7505-81-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401247 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, o-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Methylamino Benzamide and Its Derivatives

Strategies for ortho-Aminobenzamide Core Synthesis

Ring-Opening Reactions of Isatoic Anhydride (B1165640) and Benzoxazinone (B8607429) Derivatives with Methylamines

A prevalent and efficient method for synthesizing 2-(methylamino)benzamide involves the ring-opening of cyclic precursors like isatoic anhydride. This reaction is characterized by the nucleophilic attack of methylamine (B109427) on one of the carbonyl groups of the anhydride. The mechanism proceeds with an initial attack, followed by the opening of the heterocyclic ring and the subsequent elimination of a molecule of carbon dioxide, yielding the desired 2-aminobenzamide (B116534) derivative. nih.govresearchgate.net This method is advantageous due to the commercial availability of isatoic anhydride and the often high yields of the reaction. nih.gov

The reaction can be conducted under various conditions. Both conventional heating in a solvent like dimethylformamide (DMF) and environmentally friendly microwave-assisted, solvent-free methods have proven successful. nih.gov The microwave-assisted approach is noted for being simple, mild, and time-efficient, often resulting in excellent yields. nih.gov

Similarly, 4H-3,1-benzoxazin-4-ones serve as viable precursors for the synthesis of quinazolinone and benzamide (B126) derivatives. uomosul.edu.iqorientjchem.org The reaction of these benzoxazinone derivatives with amines can lead to the opening of the heterocyclic ring, forming ortho-aminobenzamide structures. uomosul.edu.iq

Table 1: Synthesis of 2-Aminobenzamide Derivatives via Isatoic Anhydride Ring-Opening

| Amine Reactant | Method | Solvent | Yield (%) | Reference |

| Various primary amines | Conventional Heating | DMF | Good to Excellent | nih.gov |

| Various primary amines | Microwave Irradiation | Solvent-free | High | nih.gov |

| Amino acids | Base-catalyzed | Water or DCM | Excellent | researchgate.net |

Precursor Functionalization and Subsequent Amide Formation

An alternative to ring-opening reactions is the functionalization of a pre-existing benzene (B151609) ring followed by the formation of the amide group. This multi-step approach allows for greater diversity in the final product. Common starting materials include ortho-substituted benzoic acids or benzonitriles. magtech.com.cn

One such pathway begins with 2-nitrobenzonitrile. This precursor can undergo a concerted reaction where the nitrile group is hydrolyzed to an amide and the nitro group is simultaneously reduced to an amine. researchgate.net This transformation can be catalyzed by copper, which facilitates both the hydrolysis and the reduction. researchgate.net Another approach involves starting with 2-aminobenzoic acid (anthranilic acid) or its derivatives. The carboxylic acid group can be converted to a more reactive species, such as an acyl chloride or an ester, which then readily reacts with an amine to form the amide bond. orientjchem.orgmagtech.com.cn For the synthesis of this compound specifically, this would involve the N-methylation of anthranilic acid followed by amidation, or the reaction of an anthranilate ester with methylamine. google.com

Table 2: Common Precursors for ortho-Aminobenzamide Synthesis

| Precursor | Key Transformation Steps | Reference |

| o-Aminobenzoic acids | Activation of carboxylic acid, then amidation | magtech.com.cn |

| o-Aminobenzoyl halides | Direct reaction with ammonia (B1221849)/amines | magtech.com.cn |

| o-Aminobenzoates | Amidation with ammonia/amines | magtech.com.cngoogle.com |

| o-Nitrobenzonitrile | Simultaneous hydrolysis of nitrile and reduction of nitro group | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides to reduce environmental impact. rsc.orgjddhs.com These approaches focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. walisongo.ac.idmdpi.com

For the synthesis of this compound and its derivatives, microwave-assisted synthesis has emerged as a significant green technique. mdpi.comnih.gov By performing the ring-opening of isatoic anhydride with primary amines under solvent-free microwave irradiation, the synthesis can be completed in a much shorter time with high yields, and it simplifies the product workup. nih.govnih.gov

Another green strategy is the use of water as a solvent or performing reactions under solvent-free conditions. jddhs.commdpi.com Catalytic methods that allow for direct amide formation from carboxylic acids and amines with the only byproduct being water are also highly desirable from a green chemistry perspective. walisongo.ac.id The development of reusable catalysts, such as solid acid catalysts, for these condensation reactions further enhances the sustainability of the process. orientjchem.org These methods reduce reliance on volatile organic compounds and minimize the generation of chemical waste. jddhs.com

Regioselective Functionalization Techniques for this compound Structures

Once the this compound core is synthesized, further functionalization can be performed to create a diverse range of derivatives. Regioselective techniques are crucial for controlling the position of new functional groups on the aromatic ring or on the nitrogen atoms.

Halogenation Methods for Substituted this compound Derivatives

Halogenated benzamides are important intermediates in organic synthesis. rsc.org The introduction of halogen atoms onto the aromatic ring of this compound can be achieved with regiocontrol through modern synthetic methods. A prominent strategy is the use of directing groups to facilitate C-H activation. rsc.orgnih.gov

In the context of this compound, both the amide and the methylamino groups can act as directing groups. Palladium-catalyzed C-H halogenation is a powerful tool for this purpose. acs.org The catalyst, in conjunction with a halogen source like N-iodosuccinimide (NIS) or N-bromosuccinimide (NBS), can selectively functionalize the ortho-position to the directing group. nih.gov For example, the amide group can direct halogenation to the C-H bond adjacent to it on the benzene ring. The choice of catalyst, directing group, and reaction conditions can be fine-tuned to achieve high regioselectivity, providing access to specific halogenated isomers that would be difficult to obtain through classical electrophilic aromatic substitution. rsc.orgnih.gov

Methylation Reactions for N-Methylated Benzamide Analogues

N-Methylation of the amide or amino group in this compound yields analogues with altered chemical properties. Selective N-methylation of primary amides can be achieved using various reagents. researchgate.net Formic acid has been used as a sustainable methylation agent over a Pd/In2O3 catalyst, offering good to excellent yields for aromatic primary amides without the need for additives. researchgate.net

Another method employs quaternary ammonium (B1175870) salts, such as PhMe3NI, as solid methylating agents. acs.orgnih.gov This approach allows for the monoselective N-methylation of a wide range of benzamides, including those with various functional groups like halides and nitro groups. acs.org The reaction proceeds under basic conditions and can be applied to ortho-, meta-, and para-substituted benzamides with comparable yields. acs.org These methods provide precise control over the degree of methylation, preventing over-methylation to form undesired byproducts. nih.gov

Table 3: Reagents for N-Methylation of Benzamides

| Methylating Agent | Catalyst / Conditions | Selectivity | Reference |

| Formic Acid | Pd/In2O3 | N-methylation of primary amides | researchgate.net |

| Quaternary Ammonium Salts | Weak base (e.g., K3PO4) | Monoselective N-methylation | acs.orgnih.gov |

Derivatization through Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental class of reactions for the derivatization of this compound. These reactions can occur at the acyl carbon, leading to the substitution of the amino group, or on the aromatic ring, although the latter is less common without specific activation. The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution generally follows the order: acid halides > acid anhydrides > esters ≈ carboxylic acids > amides. youtube.com Amides, like this compound, are the least reactive in this series, which means that harsh conditions or specific activation are often required for substitution to occur. youtube.com

The general mechanism for nucleophilic acyl substitution involves the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. libretexts.org The reaction is completed when the leaving group is expelled, and the carbonyl double bond is reformed. libretexts.org For an amide, the leaving group would be an amine, which is a relatively strong base, making it a poor leaving group and thus rendering the amide stable and less reactive. youtube.com

While direct nucleophilic acyl substitution on the amide group of this compound is challenging, derivatization can be achieved. For instance, reactions with highly reactive organometallic reagents like organolithium compounds can lead to the formation of ketones. A general route for the conversion of various benzamides to ketones using n-BuLi in cyclopentyl methyl ether (CPME) at room temperature has been reported, proceeding with a short reaction time. researchgate.net

Another avenue for derivatization is through nucleophilic aromatic substitution (SNAr) on the benzene ring. For an SNAr reaction to proceed, the aromatic ring must be activated by potent electron-withdrawing groups positioned ortho or para to a suitable leaving group (like a halogen). masterorganicchemistry.com In the case of this compound itself, the ring is not sufficiently activated for this type of reaction. However, derivatives of this compound containing such activating groups could undergo SNAr reactions, allowing for the introduction of various nucleophiles onto the aromatic core.

Catalytic Systems in this compound Synthesis

The primary route to this compound often involves the N-methylation of 2-aminobenzamide. The development of efficient catalytic systems for this transformation is a key area of research, aiming for high selectivity for mono-methylation and avoiding the formation of the di-methylated product.

Transition-metal-catalyzed N-methylation of amines using methanol (B129727) as a C1 source is an environmentally benign method, with water being the only byproduct. nih.gov Ruthenium catalysts have shown significant promise in this area. For example, a (DPEPhos)RuCl₂PPh₃ complex has been used for the N-methylation of various amines, including anilines, with methanol under weak base conditions, demonstrating good catalytic performance. nih.gov

Nickel-based heterogeneous catalysts also provide an effective and economical alternative for the selective mono-N-methylation of amines. Supported Ni nanoparticle catalysts (e.g., Ni/ZnAlOₓ) have been successfully employed for the mono-N-methylation of a range of substrates using methanol, achieving high yields under specific temperature conditions. rsc.org

Furthermore, copper-catalyzed systems have been explored. CuH-catalyzed N-methylation of amines using paraformaldehyde as the C1 source and polymethylhydrosiloxane (B1170920) (PMHS) as a hydride source has been shown to be effective for a broad range of aromatic and aliphatic amines. nih.gov This method is suitable for drug molecules like 1,2,3,4-tetrahydroquinoline (B108954) and indoline, affording the corresponding N-methylamines in good yields. nih.gov

In a related context, the aminomethylation of aminobenzamides using bis(N,N-dimethylamino)methane in the presence of catalysts like NiCl₂·6H₂O and SmCl₃·6H₂O has been developed to synthesize acyclic aniline (B41778) derivatives bearing carbamide fragments. researchgate.net This demonstrates the utility of catalytic methods in modifying the amino group of aminobenzamides. researchgate.net

| Catalyst System | C1 Source | Substrate Example | Key Features |

| (DPEPhos)RuCl₂PPh₃ | Methanol | Aniline | Operates under weak base conditions. nih.gov |

| Ni/ZnAlOₓ | Methanol | Various amines | Heterogeneous catalyst, good yields for mono-N-methylation. rsc.org |

| (CAAC)CuH | Paraformaldehyde | Aromatic/Aliphatic amines | Homogeneous catalysis, broad substrate scope. nih.gov |

| NiCl₂·6H₂O / SmCl₃·6H₂O | bis(N,N-dimethylamino)methane | Aminobenzamides | Synthesis of carbamide-containing derivatives. researchgate.net |

This table provides examples of catalytic systems used for N-methylation and related reactions on anilines and aminobenzamides, which are foundational for the synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Synthetic Efficiency and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound and its derivatives while minimizing reaction times and by-product formation. Key parameters that are typically adjusted include the choice of catalyst, solvent, temperature, reaction time, and the molar ratio of reactants.

A representative example of reaction optimization can be seen in the synthesis of N-(pyridin-2-yl)benzamide, where various parameters were systematically altered to enhance the product yield. The study investigated different solvents, reaction temperatures, and catalyst loadings. It was found that increasing the catalytic amount from 10 to 20 mol% increased the yield significantly. researchgate.net Performing the reaction under solvent-free conditions at 110°C with 20 mol% of the catalyst resulted in the highest yield of 82%. researchgate.net

Table of Optimized Reaction Conditions for N-(pyridin-2-yl)benzamide Synthesis

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 10 | Water | Room Temp | 12 | 10 |

| 2 | 10 | Methanol | Reflux | 8 | 40 |

| 3 | 10 | Ethanol | Reflux | 8 | 45 |

| 4 | 10 | Acetonitrile | Reflux | 6 | 50 |

| 5 | 10 | Dichloromethane | Reflux | 6 | 35 |

| 6 | 10 | Toluene | Reflux | 6 | 55 |

| 7 | 10 | Dioxane | Reflux | 6 | 60 |

| 8 | 10 | Solvent-free | 110 | 4 | 65 |

| 9 | 20 | Dioxane | Reflux | 4 | 74 |

| 10 | 30 | Dioxane | Reflux | 4 | 75 |

| 11 | 20 | Solvent-free | 100 | 4 | 78 |

| 12 | 20 | Solvent-free | 110 | 2 | 82 |

Data adapted from a study on the synthesis of a related benzamide derivative, illustrating a typical optimization process. researchgate.net

This systematic approach to optimization is directly applicable to the synthesis of this compound. For instance, in the catalytic N-methylation of 2-aminobenzamide, one would systematically vary the catalyst (e.g., Ru, Ni, Cu complexes), the base (if required), the solvent (e.g., polar vs. non-polar), and the temperature to find the conditions that provide the highest selectivity for the desired mono-methylated product with minimal formation of N,N-dimethylated by-products.

Synthetic Routes to Complex this compound-Containing Heterocycles

This compound and its corresponding carboxylic acid, N-methylanthranilic acid, are valuable precursors for the synthesis of a variety of fused heterocyclic compounds, most notably quinazolinones and acridones. These scaffolds are present in numerous biologically active molecules and natural products.

Synthesis of Quinazolin-4(3H)-ones: Quinazolin-4(3H)-ones can be synthesized from N-methylanthranilic acid through cyclization reactions. For instance, the reaction of N-methylanthranilic acid with sodium cyanate (B1221674) under alkaline conditions leads to the formation of 1-Methylquinazoline-2,4-dione. generis-publishing.com More commonly, this compound can be condensed with various electrophilic partners. The reaction with aldehydes or their equivalents, followed by cyclization and oxidation, is a standard method to access 2-substituted-3-methylquinazolin-4(3H)-ones. Microwave-assisted synthesis has emerged as a powerful technique to accelerate these reactions, often using environmentally friendly solvents like water. researchgate.net

Synthesis of Acridones: The acridone (B373769) skeleton is typically formed via the intramolecular cyclization of N-phenylanthranilic acids. orgsyn.org A common method involves heating N-phenylanthranilic acid in concentrated sulfuric acid. orgsyn.org By extension, N-aryl derivatives of this compound or N-methylanthranilic acid can be used to synthesize substituted acridones. The condensation of an anthranilic acid with a phenol (B47542) derivative, such as phloroglucinol, in the presence of an acid catalyst like p-toluenesulfonic acid (TsOH), provides a direct route to polyhydroxyacridone derivatives. nih.gov This approach allows for the construction of the core acridone structure, which can be further modified. nih.gov

| Heterocycle | Precursor | Key Reagents/Conditions | Resulting Structure |

| Quinazolin-4-one | This compound | Aldehydes, Microwave irradiation researchgate.net | 2,3-Disubstituted quinazolin-4-one |

| Quinazoline-2,4-dione | N-Methylanthranilic acid | Sodium cyanate, alkaline conditions generis-publishing.com | 1-Methylquinazoline-2,4-dione |

| Acridone | N-Phenylanthranilic acid | Concentrated H₂SO₄, heat orgsyn.org | 9(10H)-Acridone |

| Dihydroxyacridone | Anthranilic acid | Phloroglucinol, TsOH, heat nih.gov | 1,3-Dihydroxy-9(10H)-acridone |

This table outlines common synthetic routes to important heterocyclic systems starting from anthranilic acid derivatives, which are structurally related to this compound.

Spectroscopic and Structural Elucidation of 2 Methylamino Benzamide Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the molecular vibrations of a compound. These vibrations are unique to the bonds and functional groups present, offering a molecular fingerprint.

FT-IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. In 2-(Methylamino)benzamide, the key functional groups—a primary amide, a secondary amine, and a substituted benzene (B151609) ring—give rise to characteristic absorption bands.

The spectrum would be characterized by several key regions:

N-H Stretching: The primary amide (-CONH₂) and secondary amine (-NHCH₃) groups both contain N-H bonds. The amide group typically shows two distinct bands in the 3400-3100 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. The secondary amine N-H stretch is expected to appear as a single, weaker band around 3350-3310 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching (Amide I band): A strong, prominent absorption band, known as the Amide I band, is expected in the region of 1680-1630 cm⁻¹. This band is primarily due to the C=O stretching vibration and is a hallmark of the amide functional group.

N-H Bending (Amide II band): The Amide II band, resulting from N-H bending and C-N stretching vibrations, is typically found between 1640 and 1550 cm⁻¹.

Aromatic C=C Stretching: The benzene ring will exhibit characteristic C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

C-N Stretching: The stretching vibrations for the aromatic C-N and the aliphatic C-N bonds are expected in the 1350-1200 cm⁻¹ range.

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amide | 3400-3100 | Medium-Strong |

| N-H Stretch | Secondary Amine | 3350-3310 | Medium-Weak |

| Aromatic C-H Stretch | Benzene Ring | > 3000 | Medium-Weak |

| Aliphatic C-H Stretch | Methyl Group | < 3000 | Medium-Weak |

| C=O Stretch (Amide I) | Carbonyl (Amide) | 1680-1630 | Strong |

| N-H Bend (Amide II) | Primary Amide | 1640-1550 | Medium-Strong |

| C=C Stretch | Benzene Ring | 1600-1450 | Medium-Variable |

| C-N Stretch | Amine/Amide | 1350-1200 | Medium |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric bonds and is particularly useful for fingerprinting aromatic and carbon backbone structures.

For this compound, Raman spectroscopy would be expected to produce strong signals for:

Aromatic Ring Vibrations: The symmetric "ring breathing" vibration of the benzene ring, typically around 1000 cm⁻¹, would be a prominent feature. Other C=C stretching and in-plane bending modes of the aromatic ring would also be clearly visible.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations would appear in the 3100-2800 cm⁻¹ region.

Carbonyl Group: While the C=O stretch is strong in the IR, it is also Raman active, though typically weaker.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Raman Intensity |

| Aromatic C-H Stretch | Benzene Ring | 3100-3000 | Strong |

| Aliphatic C-H Stretch | Methyl Group | 3000-2850 | Strong |

| C=C Stretch | Benzene Ring | 1620-1580 | Strong |

| Ring Breathing | Benzene Ring | ~1000 | Strong |

| C-N Stretch | Amine/Amide | 1350-1200 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. Through various NMR experiments, it is possible to map out the carbon-hydrogen framework and establish connectivity between atoms.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons. For this compound, the ¹H NMR spectrum would display distinct signals for the amide, amine, aromatic, and methyl protons.

Amide Protons (-CONH₂): These protons typically appear as two broad singlets in the range of 7.5-8.5 ppm. Their broadness is due to quadrupole broadening from the nitrogen atom and potential restricted rotation around the C-N bond.

Aromatic Protons: The four protons on the disubstituted benzene ring would appear in the aromatic region (6.5-8.0 ppm). Due to the ortho- and meta-coupling, they would present a complex multiplet pattern. The proton ortho to the electron-donating -NHCH₃ group would be the most shielded (upfield), while the proton ortho to the electron-withdrawing -CONH₂ group would be the most deshielded (downfield).

Amine Proton (-NHCH₃): This proton would likely appear as a broad singlet or a quartet (if coupled to the methyl protons) in the region of 4.0-5.0 ppm. Its chemical shift can be highly variable and dependent on solvent and concentration.

Methyl Protons (-NHCH₃): The three protons of the methyl group would give rise to a singlet or a doublet (if coupled to the NH proton) around 2.8-3.0 ppm.

The following table outlines the predicted ¹H NMR chemical shifts and multiplicities for this compound.

| Proton Type | Number of Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Amide (-CONH₂) | 2 | 7.5 - 8.5 | Broad Singlet |

| Aromatic (Ar-H) | 4 | 6.5 - 8.0 | Multiplet |

| Amine (-NHCH₃) | 1 | 4.0 - 5.0 | Broad Singlet/Quartet |

| Methyl (-NHCH₃) | 3 | 2.8 - 3.0 | Singlet/Doublet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. This compound has eight unique carbon atoms, which would result in eight distinct signals in the ¹³C NMR spectrum.

Carbonyl Carbon (-CONH₂): The amide carbonyl carbon is the most deshielded and would appear significantly downfield, typically in the range of 168-172 ppm.

Aromatic Carbons: The six carbons of the benzene ring would produce signals in the 110-150 ppm region. The carbon atom attached to the nitrogen (C2) would be shifted upfield due to the electron-donating effect of the amino group, while the carbon attached to the carbonyl group (C1) would be shifted downfield.

Methyl Carbon (-NHCH₃): The aliphatic methyl carbon is the most shielded and would appear upfield, around 30 ppm.

A predicted assignment of the ¹³C NMR signals is provided in the table below.

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 168 - 172 |

| Aromatic (C-NHCH₃) | 145 - 150 |

| Aromatic (C-CONH₂) | 120 - 125 |

| Aromatic (CH) | 110 - 135 |

| Methyl (-CH₃) | ~30 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in assigning the aromatic protons by showing cross-peaks between adjacent protons on the ring. It could also potentially show a correlation between the -NH proton and the -CH₃ protons of the methylamino group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). This experiment would definitively link the proton signals to their corresponding carbon signals. For example, it would show a cross-peak between the methyl proton signal (~2.9 ppm) and the methyl carbon signal (~30 ppm), and connect each aromatic proton signal to its respective aromatic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically two or three bonds). This is a powerful technique for piecing together the molecular framework. Key expected HMBC correlations for this compound would include:

A correlation from the methyl protons (-CH₃) to the aromatic carbon C2.

Correlations from the amide protons (-NH₂) to the carbonyl carbon (C=O).

Correlations from the aromatic proton H6 to the carbonyl carbon (C=O).

Correlations from the aromatic proton H3 to the carbon C1 (bearing the amide) and C5.

Together, these 1D and 2D NMR experiments provide a complete and detailed picture of the molecular structure of this compound, allowing for the confident assignment of all proton and carbon signals.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of fragmentation patterns. The molecular formula of this compound is C₈H₁₀N₂O, corresponding to a monoisotopic mass of approximately 150.08 Da. nih.gov Different ionization methods provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS, analysis typically involves electron ionization (EI), a hard ionization technique that imparts significant energy to the molecule, leading to extensive and predictable fragmentation. The initial event is the formation of a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) confirms the molecular weight. For this compound, the M⁺˙ peak would be observed at m/z 150.

Subsequent fragmentation provides a structural fingerprint. Based on established fragmentation patterns for aromatic amides, the fragmentation of this compound is expected to proceed through characteristic pathways. researchgate.netlibretexts.org A primary cleavage event is often the loss of the amino group (•NH₂) to form a stable acylium ion. Other significant fragmentation pathways can include cleavage of the methyl group or rearrangements.

Table 1: Predicted Electron Ionization Fragments for this compound

| m/z Value | Ion Formula | Description of Loss |

|---|---|---|

| 150 | [C₈H₁₀N₂O]⁺˙ | Molecular Ion (M⁺˙) |

| 134 | [C₈H₈NO]⁺ | Loss of •NH₂ |

| 133 | [C₈H₇NO]⁺˙ | Loss of •NH₂ and H• |

| 106 | [C₇H₈N]⁺ | Loss of •CONH₂ |

This table is based on theoretical fragmentation pathways for aromatic amides.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for accurate molecular weight confirmation. nih.gov For this compound, the most prominent ion in positive-ion mode ESI-MS is the protonated molecule at an m/z of 151.09. uni.lu Other common adducts, such as the sodium adduct [M+Na]⁺, may also be observed. uni.lu

When coupled with tandem mass spectrometry (MS/MS), collision-induced dissociation (CID) of the precursor ion (e.g., m/z 151) can be used to elicit structural information. The fragmentation of the protonated molecule often involves the loss of small, stable neutral molecules like ammonia (B1221849) (NH₃) or water (H₂O). nih.gov

Table 2: Predicted Ions in ESI-MS for this compound

| m/z Value | Ion Formula | Adduct/Fragment Type |

|---|---|---|

| 151.09 | [C₈H₁₁N₂O]⁺ | Protonated Molecule [M+H]⁺ |

| 173.07 | [C₈H₁₀N₂ONa]⁺ | Sodium Adduct [M+Na]⁺ |

| 134.06 | [C₈H₈NO]⁺ | Loss of NH₃ from [M+H]⁺ |

Data sourced from predicted values. uni.lu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption profile is characteristic of the chromophores present in the molecule. The structure of this compound contains a benzene ring conjugated with a carbonyl group, which constitutes a significant chromophore. masterorganicchemistry.com The methylamino group acts as an auxochrome, a substituent that modifies the absorption characteristics of the chromophore.

The electronic spectrum is expected to be dominated by two main types of transitions:

π→π* Transitions: These are high-energy, high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. For benzamide (B126), this transition occurs at approximately 225 nm. nist.gov

n→π* Transitions: This transition involves the promotion of a non-bonding electron (from the lone pairs on the oxygen or nitrogen atoms) to a π* antibonding orbital. These transitions are lower in energy and intensity compared to π→π* transitions and are often observed as a shoulder or a distinct band at longer wavelengths, typically in the 270-300 nm region for carbonyl compounds. masterorganicchemistry.com

The presence of the electron-donating methylamino group ortho to the benzamide functionality is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted benzamide.

Table 3: Expected Electronic Transitions for this compound

| Transition Type | Associated Orbitals | Expected Wavelength Region | Expected Intensity |

|---|---|---|---|

| π→π* | Aromatic System | ~230-250 nm | High |

This table presents expected values based on the analysis of benzamide and related substituted aromatic compounds.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the intermolecular forces that govern crystal packing. While a specific crystallographic study for this compound is not detailed in the literature, its solid-state structure can be predicted based on the well-established behavior of primary benzamides and ortho-substituted benzene derivatives. esrf.frmdpi.com

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state architecture of this compound would be heavily influenced by hydrogen bonding. The primary amide group (-CONH₂) is a potent hydrogen bond donor (two N-H donors) and the carbonyl oxygen is a strong hydrogen bond acceptor.

Intermolecular Hydrogen Bonding: It is highly probable that the molecules would form centrosymmetric dimers via a pair of N-H···O hydrogen bonds between the amide groups of two molecules. This R²₂(8) graph set motif is a classic and highly robust supramolecular synthon observed in the crystal structures of most primary amides. mdpi.com These dimers could then be further linked into chains or sheets through additional hydrogen bonds involving the second amide hydrogen.

Intramolecular Hydrogen Bonding: A key feature of the ortho substitution is the potential for an intramolecular hydrogen bond between the hydrogen of the methylamino group (N-H) and the carbonyl oxygen (C=O). This would form a stable, planar six-membered pseudo-ring, designated by the S(6) graph set notation.

Conformational Analysis and Molecular Rigidity Assessment

The conformation and rigidity of the molecule are largely dictated by the interplay of steric effects and the hydrogen bonding described above.

Molecular Planarity: The formation of the intramolecular S(6) hydrogen bond would significantly restrict rotation around the C(aryl)–C(amide) bond. This interaction would enforce a high degree of planarity across the N-C-C=O system and the attached methylamino group, making the molecule relatively rigid.

Table of Compounds Mentioned

| Compound Name |

|---|

Chemical Reactivity and Derivatization Strategies for 2 Methylamino Benzamide

Reactions at the Amide Nitrogen and Carbonyl Moiety

The primary amide functional group (-CONH₂) in 2-(methylamino)benzamide can undergo reactions typical of its class, primarily involving nucleophilic attack at the carbonyl carbon or reactions at the amide nitrogen.

Hydrolysis: The amide bond can be cleaved through hydrolysis under either acidic or alkaline conditions to yield 2-(methylamino)benzoic acid. rsc.orglibretexts.org

Acidic Hydrolysis: Heating with a dilute mineral acid, such as hydrochloric acid, protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic for attack by water. The final products are 2-(methylamino)benzoic acid and the ammonium (B1175870) salt of the acid catalyst (e.g., ammonium chloride). libretexts.org

Alkaline Hydrolysis: Treatment with a hot aqueous alkali solution, like sodium hydroxide (B78521), involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. arkat-usa.orgresearchgate.net This reaction irreversibly forms the sodium salt of 2-(methylamino)benzoic acid and liberates ammonia (B1221849) gas. libretexts.org

Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction converts the this compound into N¹-methyl-2-(aminomethyl)aniline, a diamine derivative.

Dehydration: While less common for simple benzamides, under harsh dehydrating conditions, the primary amide could theoretically be converted to the corresponding nitrile, 2-(methylamino)benzonitrile.

| Reaction | Reagent(s) | Product |

| Acidic Hydrolysis | H₂O, H⁺ (e.g., HCl), Heat | 2-(Methylamino)benzoic acid + NH₄⁺ |

| Alkaline Hydrolysis | H₂O, OH⁻ (e.g., NaOH), Heat | 2-(Methylamino)benzoate salt + NH₃ |

| Reduction | 1) LiAlH₄ 2) H₂O | N¹-methyl-2-(aminomethyl)aniline |

Reactions Involving the Methylamino Group

The secondary amine (-NHCH₃) is generally the most nucleophilic site in the molecule and is readily susceptible to reaction with a variety of electrophiles.

N-Acylation: The methylamino group can be easily acylated by reaction with acyl chlorides or acid anhydrides in the presence of a base to form a tertiary amide. For instance, reaction with acetyl chloride would yield N-(2-carbamoylphenyl)-N-methylacetamide. This reaction is often used to protect the amino group or to synthesize more complex derivatives.

N-Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides. This reaction would convert the secondary amine into a tertiary amine. For example, reaction with methyl iodide would yield 2-(dimethylamino)benzamide.

Reaction with Aldehydes and Ketones: The secondary amine can react with aldehydes or ketones to form an unstable carbinolamine, which can then dehydrate to form an enamine or participate in further cyclization reactions, as discussed in section 5.4.

| Reaction Type | Example Reagent | Functional Group Transformation | Product Class |

| N-Acylation | Acetyl Chloride (CH₃COCl) | -NHCH₃ → -N(COCH₃)CH₃ | Tertiary Amide |

| N-Alkylation | Methyl Iodide (CH₃I) | -NHCH₃ → -N(CH₃)₂ | Tertiary Amine |

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the electron-donating methylamino group. The outcome of EAS reactions is dictated by the combined directing effects of the two substituents.

-NHCH₃ group (at C2): A strongly activating, ortho-, para-directing group.

-CONH₂ group (at C1): A deactivating, meta-directing group.

The powerful activating and directing effect of the methylamino group dominates over the deactivating effect of the amide. Therefore, incoming electrophiles are directed primarily to the positions ortho and para to the methylamino group, which correspond to positions C3 and C5, respectively. However, steric hindrance from the adjacent amide group at C1 may disfavor substitution at C3. The positions meta to the amide (C4 and C6) are also ortho and para to the amino group, making them highly favored sites for substitution. The C4 position is particularly activated.

Nitration: Nitration can be achieved using nitrating agents under conditions that are compatible with the amide and amine functionalities, such as N-nitrosaccharin or 5-methyl-1,3-dinitro-1H-pyrazole, to avoid the harsh acidic conditions of traditional HNO₃/H₂SO₄ mixtures which could lead to side reactions. nih.govnih.gov The reaction is expected to yield a mixture of 4-nitro- and 6-nitro-2-(methylamino)benzamide.

Halogenation: Bromination or chlorination using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) would similarly yield the 4-halo and 6-halo derivatives.

Friedel-Crafts Reactions: Standard Friedel-Crafts alkylation and acylation reactions are often unsuccessful on substrates containing amino groups. wvu.edu The Lewis acid catalyst (e.g., AlCl₃) preferentially coordinates with the basic nitrogen of the methylamino group, which deactivates the aromatic ring towards electrophilic attack. wvu.edu To circumvent this, the amino group could first be protected via acylation (as described in 5.2), which reduces its basicity and allows the Friedel-Crafts reaction to proceed. wvu.edu

| Reaction | Reagent(s) | Predicted Major Product(s) |

| Nitration | e.g., N-Nitrosaccharin, [Mg(ClO₄)₂] | 4-Nitro-2-(methylamino)benzamide |

| Bromination | e.g., N-Bromosuccinimide (NBS) | 4-Bromo-2-(methylamino)benzamide |

| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ (after N-protection) | 4-Acetyl-2-(N-protected-methylamino)benzamide |

Construction of Fused Heterocyclic Systems from this compound Precursors

The ortho-disposition of the methylamino and amide groups makes this compound an excellent precursor for the synthesis of fused nitrogen-containing heterocycles, most notably quinazolinones. This is typically achieved through condensation and cyclization reactions. nih.govorientjchem.org

Synthesis of Quinazolinones: Quinazolin-4(3H)-ones are a prominent class of heterocycles with significant biological activity. nih.gov this compound can react with various reagents providing a single carbon atom to form the quinazolinone ring system.

With Aldehydes: Condensation with an aldehyde (R-CHO) in the presence of an acid or base catalyst, followed by oxidative cyclization, yields 2-substituted-3-methylquinazolin-4(3H)-ones. nih.govresearchgate.net

With Orthoesters: Reaction with triethyl orthoformate provides a direct route to 3-methylquinazolin-4(3H)-one.

With Methanol (B129727): In some copper-catalyzed systems, methanol can serve as both a solvent and a C1 source, where it is oxidized in situ to formaldehyde (B43269), which then reacts to form the quinazolinone core. researchgate.net

The general mechanism involves the initial formation of an imine or related intermediate between the methylamino group and the C1 source, followed by intramolecular nucleophilic attack by the amide nitrogen onto the newly formed electrophilic center, and subsequent dehydration or oxidation to yield the aromatic heterocyclic system. researchgate.net

| C1 Source Reagent | Example | Resulting Fused Heterocycle |

| Aldehyde | Benzaldehyde (C₆H₅CHO) | 3-Methyl-2-phenylquinazolin-4(3H)-one |

| Orthoester | Triethyl orthoformate (HC(OEt)₃) | 3-Methylquinazolin-4(3H)-one |

| Ketone | Acetone (CH₃COCH₃) | 2,2,3-Trimethyl-2,3-dihydroquinazolin-4(1H)-one |

| Isocyanate | Phenyl isocyanate (PhNCO) | 2-Anilino-3-methylquinazolin-4(3H)-one |

Formation of Biologically Relevant Conjugates and Prodrugs

The prodrug approach is a strategy used to overcome undesirable pharmaceutical properties of a drug, such as poor solubility or permeability, by chemically modifying it into an inactive form that is converted back to the active drug within the body. nih.govijnrd.orgnih.gov this compound, as a scaffold, can be derivatized at its amine or amide functionalities to create such conjugates or prodrugs.

Modification of the Methylamino Group: The secondary amine is an ideal handle for prodrug design.

Amide Linkages: A promoiety (a carrier molecule) containing a carboxylic acid can be coupled to the methylamino group to form a cleavable amide bond. This can enhance water solubility if the promoiety is polar (e.g., an amino acid or a peptide) or improve membrane permeability if it is lipophilic. actamedicamarisiensis.ro These amide-linked prodrugs are often designed to be cleaved by specific enzymes like peptidases in the target tissue. ijnrd.org

Carbonate/Carbamate (B1207046) Linkages: Linking a promoiety via a carbamate bond is another common strategy to mask the amine, which can alter the compound's physicochemical properties and be designed for enzymatic or chemical cleavage.

Modification of the Amide Group: While less common, the primary amide can also be modified.

N-Mannich Bases: Reaction of the amide with formaldehyde and a secondary amine can form an N-Mannich base. These derivatives often exhibit increased water solubility and can release the parent amide under physiological conditions.

These derivatization strategies allow for the fine-tuning of pharmacokinetic properties, enabling better drug delivery and efficacy. digitellinc.com

| Strategy | Modified Group | Linkage Type | Potential Advantage |

| Amino Acid Conjugation | Methylamino | Amide | Increased water solubility, targeted enzyme cleavage |

| Lipophilic Acylation | Methylamino | Amide | Increased membrane permeability |

| N-Mannich Base Formation | Amide | Aminomethyl | Increased water solubility |

Biological and Pharmacological Research Applications of 2 Methylamino Benzamide Derivatives

Antimicrobial Activities

Derivatives of 2-aminobenzamide (B116534) have shown considerable promise as antimicrobial agents, with research highlighting their efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

Numerous studies have evaluated 2-aminobenzamide derivatives for their antibacterial properties. A series of novel 2-aminobenzamide derivatives were synthesized and tested against several bacterial strains. nih.govnih.gov The screening was performed against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Pseudomonas aeruginosa and Escherichia coli. nih.govnih.gov

One study found that a specific derivative, referred to as compound 5, exhibited good antibacterial activity against all tested bacterial strains. nih.gov Another study on a novel amide derivative also demonstrated potential antibacterial activity against both Gram-positive and Gram-negative bacteria. impactfactor.org A newly synthesized aminobenzamide derivative, fusaribenzamide A, showed moderate activity against S. aureus and E. coli. phcog.com

The following table summarizes the antibacterial activity of selected 2-aminobenzamide derivatives.

Table 1: Antibacterial Efficacy of Selected 2-Aminobenzamide Derivatives

| Compound | Bacterial Strain | Activity/Measurement | Source |

|---|---|---|---|

| 2-aminobenzamide derivative (Compound 5) | Bacillus subtilis | Good activity | nih.gov |

| 2-aminobenzamide derivative (Compound 5) | Staphylococcus aureus | Good activity | nih.gov |

| 2-aminobenzamide derivative (Compound 5) | Pseudomonas aeruginosa | Good activity | nih.gov |

| 2-aminobenzamide derivative (Compound 5) | Escherichia coli | Good activity | nih.gov |

| Fusaribenzamide A | Staphylococcus aureus | Moderate activity (MIC: 62.8 µg/disc) | phcog.com |

| Fusaribenzamide A | Escherichia coli | Moderate activity (MIC: 56.4 µg/disc) | phcog.com |

Antifungal Activity against Pathogenic Fungi

The antifungal potential of 2-aminobenzamide derivatives has also been a significant area of research. Studies have demonstrated their activity against various pathogenic fungi, including Aspergillus fumigatus, Saccharomyces cerevisiae, and Candida albicans. nih.govnih.gov

In one study, a particular 2-aminobenzamide derivative (compound 5) was identified as the most active among those tested, showing excellent antifungal activity. nih.gov Its efficacy against Aspergillus fumigatus was found to be more potent than the standard drug, Clotrimazole. nih.govresearchgate.net This compound also displayed excellent activity against Saccharomyces cerevisiae. nih.gov Furthermore, research on fusaribenzamide A, an aminobenzamide derivative from the endophytic fungus Fusarium sp., revealed significant antifungal activity against Candida albicans. phcog.com Other research has also confirmed that 2-aminobenzoic acid derivatives can inhibit the growth of C. albicans and may act synergistically with existing antifungal drugs like fluconazole. nih.gov

The table below presents the antifungal activity of specific 2-aminobenzamide derivatives.

Table 2: Antifungal Activity of Selected 2-Aminobenzamide Derivatives

| Compound | Fungal Strain | Activity/Measurement | Source |

|---|---|---|---|

| 2-aminobenzamide derivative (Compound 5) | Aspergillus fumigatus | Excellent activity (more potent than Clotrimazole) | nih.govresearchgate.net |

| 2-aminobenzamide derivative (Compound 5) | Saccharomyces cerevisiae | Excellent activity | nih.gov |

| 2-aminobenzamide derivative (Compound 5) | Candida albicans | Moderate to good activity | nih.govresearchgate.net |

| Fusaribenzamide A | Candida albicans | Significant activity (MIC: 11.9 µg/disc) | phcog.com |

| 2-aminobenzoic acid derivative (Compound 1) | Candida albicans | Inhibited >80% growth | nih.gov |

| 2-aminobenzoic acid derivative (Compound 2) | Candida albicans | Inhibited >80% growth | nih.gov |

Mechanistic Studies of Antimicrobial Action

Understanding the mechanism through which these derivatives exert their antimicrobial effects is crucial for further development. Research into 2-aminobenzimidazole (B67599) derivatives, a related class of compounds, has shown that their anti-biofilm activity against P. aeruginosa is not a result of a bactericidal mechanism. nih.gov

For antifungal action against C. albicans, studies on 2-aminobenzoic acid derivatives suggest a mechanism that involves the downregulation of specific genes. nih.gov These genes, such as HWP, ERG11, and ASL3, are associated with hyphal growth, adhesion, and pathogenicity, indicating that the compounds may reduce the fungus's ability to form biofilms and cause infection. nih.gov Additionally, analysis of structure-activity relationships has helped in the identification of potential pharmacophore sites responsible for the antimicrobial activity of 2-aminobenzamide derivatives. nih.govresearchgate.net

Antiviral Research Applications

The structural versatility of 2-(Methylamino)benzamide derivatives has made them attractive candidates in antiviral drug discovery, with research demonstrating inhibitory effects against several significant human viruses.

Inhibitory Effects on Viral Replication (e.g., Hepatitis B Virus, SARS-CoV)

Hepatitis B Virus (HBV): Benzamide (B126) derivatives have been identified as a novel class of antiviral agents against HBV. nih.gov Mechanistic studies have shown that these compounds function as HBV capsid assembly modulators. nih.govconsensus.app They act by promoting the formation of empty viral capsids through a specific interaction with the HBV core protein, which disrupts the normal assembly process and prevents the packaging of viral pregenomic RNA (pgRNA) into nucleocapsids for replication. nih.gov

One specific derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has demonstrated potent anti-HBV activity against both wild-type and drug-resistant strains of the virus. nih.govtandfonline.com Research suggests that its antiviral effect may be linked to an increase in the intracellular levels of APOBEC3G (A3G), a host cytidine (B196190) deaminase with known anti-HBV activity. nih.govtandfonline.com This distinct mechanism makes such derivatives promising candidates for treating infections caused by HBV, including those resistant to current therapies. nih.govnih.gov

SARS-CoV: Benzamide derivatives have also been investigated for their potential against coronaviruses. Inhibitors originally developed to target the proteases of the SARS-causing coronavirus (SARS-CoV) have been shown to be effective at inhibiting the replication of SARS-CoV-2 in cell culture. nih.gov This cross-reactivity is attributed to the high degree of structural similarity between the target enzymes of the two viruses. nih.gov

Targeting Viral Proteases

Viral proteases are essential enzymes for viral replication, making them a prime target for antiviral drug development. umassmed.eduflintbox.com

SARS-CoV Papain-Like Protease (PLpro): Research has focused on the structure-activity relationships of benzamide derivatives as noncovalent, active-site directed inhibitors of the papain-like protease (PLpro) of SARS-CoV. nih.gov One such inhibitor, (R)-5-amino-2-methyl-N-(1-(naphthalen-1-yl)ethyl)benzamide, is known to bind to the S3 and S4 pockets of the SARS-CoV PLpro. nih.gov Due to the high homology between the proteases, these inhibitors have also been confirmed to be effective against the PLpro of SARS-CoV-2. nih.gov This makes benzamide derivatives valuable starting points for the creation of broad-spectrum pan-coronaviral inhibitors. nih.gov

Antiparasitic Investigations

Derivatives of this compound have been a subject of investigation in the search for new therapeutic agents against parasitic diseases. The research has particularly focused on their efficacy against protozoan parasites that cause significant human diseases.

Activity against Protozoan Parasites (e.g., Leishmania infantum, Trypanosoma cruzi, Trypanosoma brucei)

Leishmaniasis, Chagas disease, and Human African Trypanosomiasis, caused by Leishmania, Trypanosoma cruzi, and Trypanosoma brucei respectively, are debilitating diseases for which current treatments have limitations. nih.govnih.gov This has spurred research into novel chemical entities, including benzamide derivatives.

Research has shown that certain benzimidazole (B57391) derivatives, a related class of compounds, exhibit activity against Leishmania infantum. For instance, in a screening of a large compound library, a 2-aminobenzimidazole compound was identified with moderate potency against L. infantum. Subsequent optimization led to compounds with improved in vitro properties, although in vivo efficacy was challenged by poor exposure. nih.gov Specifically, compound 39 from this optimization program showed an IC50 of 0.5 μM against L. infantum. nih.gov

In the context of Chagas disease, studies on benzimidazole derivatives have aimed to develop inhibitors of cruzain, an essential enzyme in Trypanosoma cruzi. nih.gov This has led to the identification of compounds with enhanced metabolic stability and anti-T. cruzi activity comparable to the reference drug, benznidazole. nih.gov While not this compound derivatives, these findings highlight the potential of the broader benzamide and related heterocyclic scaffolds in targeting T. cruzi. Other research has explored different chemical classes, such as amidinohydrazones and thiosemicarbazones, for their anti-Trypanosoma cruzi activity. rsc.org

For Human African Trypanosomiasis, structure-guided design has led to the development of potent inhibitors of Trypanosoma brucei methionyl-tRNA synthetase. cabidigitallibrary.org This approach yielded compounds with significant in vitro activity, with EC50 values as low as 22 nM. cabidigitallibrary.org Additionally, novel N-alkylamides, tortodofuordioxamide and tortodofuorpyramide, have demonstrated significant antitrypanosomal potencies against T. brucei, with EC50 values of 3.2 μM and 4.5 μM, respectively. nih.gov

Table 1: In Vitro Antiparasitic Activity of Selected Benzamide and Related Heterocyclic Derivatives

| Compound Class | Target Organism | Reported Activity (IC50/EC50) |

|---|---|---|

| 2-Aminobenzimidazole Derivative (Compound 39) | Leishmania infantum | IC50: 0.5 μM nih.gov |

| Methionyl-tRNA Synthetase Inhibitor (Compound 31) | Trypanosoma brucei | EC50: 22 nM cabidigitallibrary.org |

| Tortodofuordioxamide (Compound 2) | Trypanosoma brucei | EC50: 3.2 μM nih.gov |

| Tortodofuorpyramide (Compound 3) | Trypanosoma brucei | EC50: 4.5 μM nih.gov |

Oncological Research and Cancer Pathway Modulation

The versatility of the this compound scaffold has been exploited in oncological research, leading to the development of derivatives that modulate key pathways involved in cancer progression.

Inhibition of Mitogen-Activated Protein Kinase (MAPK) Cascade Components (e.g., MEK inhibitors)

The RAS-RAF-MEK-ERK signaling pathway, also known as the MAPK pathway, is crucial for regulating cell proliferation and survival. nih.gov Its dysregulation is a common feature in many human cancers, making its components, such as MEK1 and MEK2, attractive targets for therapeutic intervention. nih.gov While specific studies on this compound derivatives as MEK inhibitors are not prevalent in the provided search results, the broader class of benzamide derivatives has been explored in this context. For instance, benzenesulfonamide (B165840) derivatives have been investigated for their potential as MEK inhibitors. google.com The development of MEK inhibitors like trametinib, cobimetinib, and selumetinib, which have received FDA approval, underscores the therapeutic potential of targeting this pathway. nih.gov

Histone Deacetylase (HDAC) Inhibition for Gene Regulation

Histone deacetylases (HDACs) are enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov Their inhibition has emerged as a promising strategy in cancer therapy. nih.gov Benzamide derivatives have been extensively studied as HDAC inhibitors. nih.govnih.gov These compounds typically feature a zinc-binding group, a linker, and a cap group. drugbank.com

A novel class of HDAC inhibitors incorporates the N-(2-aminophenyl)-benzamide functionality as the zinc-binding group. nih.gov These compounds have demonstrated nanomolar inhibitory concentrations against HDAC1 and HDAC2, and micromolar antiproliferative activity against cancer cell lines such as A549 and SF268. nih.gov Another study described potent chiral inhibitors of HDACs with an oxazoline (B21484) capping group and an N-(2-aminophenyl)-benzamide unit. One such inhibitor, 15k, exhibited high potency and selectivity for Class I HDACs, with IC50 values of 80 nM, 110 nM, and 6 nM for HDAC1, HDAC2, and HDAC3-NCoR2, respectively. drugbank.com Furthermore, the synthetic benzamide derivative Entinostat is a class I and IV HDAC inhibitor that promotes histone hyperacetylation and the transcriptional activation of genes involved in cell proliferation, differentiation, and apoptosis. archivesofmedicalscience.comarchivesofmedicalscience.com

Table 2: HDAC Inhibitory Activity of Selected Benzamide Derivatives

| Compound | HDAC Isoform | Inhibitory Concentration (IC50) |

|---|---|---|

| Compound 15k drugbank.com | HDAC1 | 80 nM |

| HDAC2 | 110 nM | |

| HDAC3-NCoR2 | 6 nM | |

| Benzamide-indole derivative 43 researchgate.net | HDAC1 | 330 nM |

Studies on Cell Proliferation and Apoptosis

A key focus of oncological research is the development of compounds that can selectively inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). Derivatives of benzamide have shown promise in this area.

N-2-(phenylamino) benzamide derivatives have been synthesized and evaluated as potential anti-glioblastoma agents. drugbank.com These compounds exhibited anti-proliferation, anti-migration, and anti-invasion effects. drugbank.com One derivative, I-1, significantly repressed tumor growth in both an orthotopic and a xenograft model of glioma. drugbank.com In a separate study, N-2-(phenylamino) benzamide derivatives were designed as dual inhibitors of COX-2 and Topoisomerase I for gastrointestinal cancers. nih.gov The optimized compound, 1H-30, demonstrated potent anticancer effects and suppressed the NF-κB pathway, leading to decreased tumor growth and induction of apoptosis in a mouse model. nih.gov

Furthermore, 2-(aroylamino)cinnamamide derivatives have been investigated for their activity against colon cancer cells. biorxiv.org One such derivative, (Z)-2-[(E)-cinnamamido]-3-phenyl-N-propylacrylamide (1512), showed moderate antiproliferative potency with an IC50 of 32.0 µM in the HT116 cell line and was found to induce apoptosis. biorxiv.org Another compound from this series, 4112, exhibited potent cytotoxicity against various colon cancer cell lines with IC50 values in the low micromolar range, while showing significantly weaker effects on normal cell lines. biorxiv.org The induction of apoptosis by these compounds was linked to oxidative stress. biorxiv.org

Table 3: Antiproliferative Activity of Selected Benzamide Derivatives against Cancer Cell Lines

| Compound | Cancer Cell Line | Reported Activity (IC50) |

|---|---|---|

| Compound 1512 biorxiv.org | HT116 (Colon) | 32.0 µM |

| Compound 4112 biorxiv.org | Caco-2 (Colon) | 0.89 µM |

| HCT-116 (Colon) | 2.85 µM | |

| HT-29 (Colon) | 1.65 µM | |

| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazino [3,2-a] benzimidazole tums.ac.ir | PaCa-2 (Pancreatic) | 85.7 µg/ml |

| 2-imino-7-methoxy-4-(4-fluorophenyl)-2h-1,3-thiazino [3,2-a] benzimidazole tums.ac.ir | A375 (Melanoma) | 98.6 µg/ml |

Neuropharmacological Studies

The benzamide scaffold is also present in compounds with significant activity in the central nervous system. One notable example is YM-09151-2 (N-[(2RS, 3RS)-1-benzyl-2-methyl-3-pyrrolidinyl]-5-chloro-2-methoxy-4-methylaminobenzamide), a benzamide derivative with potential neuroleptic properties. nih.gov

Pharmacological studies in cats revealed that YM-09151-2 inhibited the EEG arousal response induced by electrical stimulation of the mesencephalic reticular formation with a potency comparable to haloperidol (B65202). nih.gov However, unlike chlorpromazine (B137089), it exhibited a less potent central depressant action. nih.gov The compound also had a smaller effect on the extrapyramidal dopaminergic system compared to haloperidol and chlorpromazine, as indicated by its weaker effect in augmenting caudate spindle bursts and antagonizing the inhibitory effect of L-DOPA. nih.gov Importantly, YM-09151-2 did not induce cataleptic behavior in cats at doses where haloperidol and chlorpromazine did. nih.gov These findings suggest that YM-09151-2 has a potent neuroleptic effect with a reduced propensity for extrapyramidal side effects. nih.gov

Further research into this class of compounds led to the synthesis of related benzamides, such as cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, to explore their neuroleptic activity. acs.org

More recently, novel benzamide derivatives have been designed and synthesized as sigma-1 receptor (S1R) agonists. mdpi.com The S1R is a promising target for neuroprotection. One of the synthesized compounds demonstrated superior S1R affinity, improved selectivity over the sigma-2 receptor, and favorable ADME properties, including reduced in vitro cardiac toxicity compared to the lead compound. mdpi.com

Dopamine (B1211576) Receptor Antagonism and Neuroleptic Potential

The blockade of dopamine receptors, particularly the D2 subtype, is a cornerstone of antipsychotic therapy. Substituted benzamides, including derivatives of this compound, have been a focal point of research for developing novel neuroleptic agents. These compounds are investigated for their ability to modulate dopaminergic neurotransmission, which is implicated in the pathophysiology of psychotic disorders.

One notable derivative, cis-N-(1-Benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide (YM-09151-2), has demonstrated significant potential as a potent neuroleptic. In preclinical studies, YM-09151-2 was found to be a highly potent and long-lasting inhibitor of behaviors induced by dopamine agonists like apomorphine. Its inhibitory effects on stereotyped behavior in rats were significantly more potent than established neuroleptics such as haloperidol and metoclopramide (B1676508). Specifically, it was reported to be 13 times more potent than haloperidol and 408 times more potent than metoclopramide in this model.

Another derivative, N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide, also showed enhanced neuroleptic activity, being approximately 15 times more active than metoclopramide. The research indicates that these benzamide derivatives often exhibit a favorable ratio of antistereotypic activity to cataleptogenicity, suggesting a potential for fewer extrapyramidal side effects compared to classical neuroleptics.

The neuroleptic potential of these compounds is primarily attributed to their antagonist activity at dopamine receptors. YM-09151-2, for instance, has been shown to be a selective antagonist of the D2 dopamine receptor, which is a key target for antipsychotic drugs. This selectivity is crucial for achieving the desired therapeutic effect while minimizing unwanted side effects.

Table 1: Comparative Neuroleptic Potency of this compound Derivatives

| Compound | Relative Potency vs. Haloperidol | Relative Potency vs. Metoclopramide | Key Findings |

|---|---|---|---|

| YM-09151-2 | 13 times more potent | 408 times more potent | Potent and long-lasting neuroleptic effects with a high ratio of antistereotypic activity to cataleptogenicity. |

| N-[2-(N-benzyl-N-methylamino)ethyl]-5-chloro-2-methoxy-4-(methylamino)benzamide | Not specified | ~15 times more active | Enhanced neuroleptic activity compared to metoclopramide. |

Antioxidant Activity and Reactive Oxygen Species Scavenging

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in numerous diseases. Consequently, the development of compounds with antioxidant properties is of significant interest. Derivatives of this compound have been investigated for their capacity to act as antioxidants and scavenge ROS.

Research into a series of N-arylbenzamides, which share structural similarities with the this compound core, has revealed promising antioxidant potential. The antioxidant capacity of these compounds has been evaluated using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay.

Studies have shown that the antioxidant properties of these benzamide derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of multiple hydroxy (-OH) and methoxy (B1213986) (-OCH3) groups can enhance antioxidant activity. One particular trihydroxy derivative of an N-arylbenzamide was identified as a highly promising antioxidant, demonstrating superior activity compared to the reference antioxidant Butylated Hydroxytoluene (BHT) in both DPPH and FRAP assays.

Computational analyses have provided further insight, indicating that protonated forms of these amino-substituted benzamides can be more effective antioxidants than their neutral counterparts. The introduction of hydroxyl groups is particularly effective at enhancing antioxidant features. This is attributed to the stabilization of the resulting phenoxyl radical through intramolecular hydrogen bonding, which is a key mechanism for their ROS scavenging activity. The research suggests that the benzamide scaffold is a viable starting point for the design of potent antioxidants.

Table 2: Antioxidant Potential of a Lead N-Arylbenzamide Derivative

| Compound | Antioxidant Assay | Result | Key Findings |

|---|---|---|---|

| Trihydroxy N-arylbenzamide derivative | DPPH Assay | More potent than BHT | The trihydroxy substitution significantly enhances antioxidant capacity. |

| Trihydroxy N-arylbenzamide derivative | FRAP Assay | More potent than BHT | Demonstrates strong reducing power, indicative of potent antioxidant activity. |

Structure-Activity Relationship (SAR) Studies in Biological Contexts

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-Activity Relationship (SAR) studies are essential for understanding how specific molecular features influence their pharmacological effects, thereby guiding the design of more potent and selective compounds.

For Dopamine Receptor Antagonism:

In the context of neuroleptic activity, SAR studies have identified several key structural elements that influence the affinity and selectivity of benzamide derivatives for dopamine receptors.